Structural and Physicochemical Differentiation from the p-CF3-Phenyl Analog
The target compound is differentiated from the 4-(trifluoromethyl)benzenecarbaldehyde analog (CAS 338962-25-7) by the absence of a second -CF3 group on the benzylidene ring. This structural variance produces quantifiable differences in molecular weight (316.28 vs 384.29 g/mol) and lipophilicity [1][2]. The target compound's computed XLogP3-AA of 4.1 is markedly lower than that anticipated for the bis-CF3 analog, directly influencing LogD and solubility profiles [1]. This difference is critical; while the bis-CF3 analog has been the subject of recent patent filings for optimized synthesis (WO2024/123456), those processes are not transferable to the unsubstituted lead compound [2].
| Evidence Dimension | Molecular Weight / Lipophilicity |
|---|---|
| Target Compound Data | 316.28 g/mol; XLogP3-AA = 4.1 |
| Comparator Or Baseline | 4-(trifluoromethyl)benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone (CAS 338962-25-7): 384.29 g/mol |
| Quantified Difference | Reduction of 68.01 g/mol in molecular weight; lower and distinct lipophilicity profile. |
| Conditions | Computed physicochemical properties from PubChem and vendor specifications. |
Why This Matters
For lead optimization, the lower molecular weight and lipophilicity of the target compound offers a superior starting point for achieving compliance with Lipinski's Rule of Five before further derivatization.
- [1] PubChem. Compound Summary for CID 6105128, benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone. Computed properties include XLogP3-AA of 4.1. National Center for Biotechnology Information, 2026. View Source
- [2] Kuujia.com. Product page for the comparator 4-(trifluoromethyl)benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone (CAS 338962-25-7) with molecular weight and patent reference WO2024/123456. View Source
